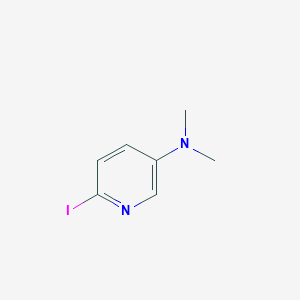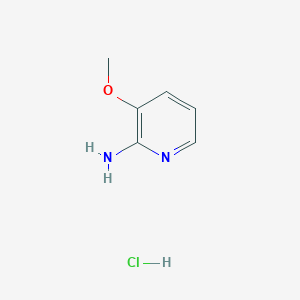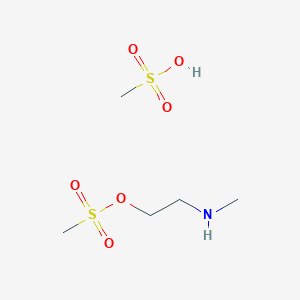
Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide: is a chemical compound with the molecular formula C11H11BrN2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide typically involves the reaction of pyridine derivatives with thiazole precursors. One common method involves the condensation of ethyl bromoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: The compound’s ability to interact with various biological targets makes it a candidate for drug development. It is being studied for its potential therapeutic effects in treating infections, cancer, and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and catalysts .
Mécanisme D'action
The mechanism of action of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide
- 4-Methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid ethyl ester
- 4-Phenyl-2-(pyridin-4-yl)thiazole derivatives
Uniqueness: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both pyridine and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOZWZYKRREPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride](/img/structure/B8025288.png)




![2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8025316.png)

![Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate](/img/structure/B8025328.png)


![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B8025355.png)


